molecular formula C15H8F3N5O2 B5038865 7-[4-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-[4-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B5038865
M. Wt: 347.25 g/mol
InChI Key: KOEPYTBLCUULST-UHFFFAOYSA-N
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Description

7-[4-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a potent, ATP-competitive, and selective small-molecule inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R or FMS kinase). CSF1R signaling is a critical regulator of the survival, proliferation, and differentiation of tumor-associated macrophages (TAMs) , which play a pro-tumorigenic role in the tumor microenvironment by promoting angiogenesis, suppressing anti-tumor immunity, and facilitating metastasis. Consequently, this compound is a valuable pharmacological tool for researching cancer immunotherapy and the tumor microenvironment in various solid tumor models. Beyond oncology, CSF1R is essential for microglial homeostasis in the central nervous system. Research using this inhibitor helps elucidate the role of microglia in neurodegenerative diseases such as Alzheimer's disease, where microglial depletion studies can reveal their impact on disease pathology . By selectively targeting CSF1R, this compound enables researchers to dissect the complex signaling networks mediated by this receptor in immunology, oncology, and neuroscience.

Properties

IUPAC Name

11-[4-(trifluoromethoxy)phenyl]-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F3N5O2/c16-15(17,18)25-10-3-1-9(2-4-10)22-6-5-12-11(13(22)24)7-19-14-20-8-21-23(12)14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEPYTBLCUULST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC3=C(C2=O)C=NC4=NC=NN34)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-[4-(Trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the available literature on its synthesis, biological evaluations, and mechanisms of action.

  • Molecular Formula : C17H12F3N5O3
  • Molecular Weight : 391.30 g/mol
  • Purity : Typically 95% .

Synthesis

The compound is synthesized through various chemical reactions involving pyrido and triazole derivatives. The synthesis often employs molecular hybridization strategies to enhance biological activity .

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit promising anticancer properties. For instance:

  • Antiproliferative Effects : The compound has shown significant antiproliferative effects against several human cancer cell lines, including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) .
  • IC50 Values : In a comparative study, certain derivatives exhibited IC50 values as low as 9.47 µM against MGC-803 cells, indicating potent activity .
Cell LineIC50 Value (µM)Reference
MGC-8039.47
HCT-1169.58
MCF-713.1

The mechanisms underlying the anticancer effects of this compound involve:

  • Inhibition of Signaling Pathways : The compound can inhibit the ERK signaling pathway, leading to reduced phosphorylation of key proteins involved in cell proliferation and survival .
  • Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells by regulating apoptosis-related proteins such as BAX and Bcl2, ultimately activating caspase pathways .

Case Studies

  • Study on MGC-803 Cells : A detailed investigation into the effects of the compound on MGC-803 cells revealed that it not only inhibited cell growth but also induced G2/M phase arrest and apoptosis. The study highlighted the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
  • Comparative Analysis with Other Compounds : In a broader study involving various triazolo-pyrimidine derivatives, compounds similar to this compound were tested against standard chemotherapeutic agents like 5-Fluorouracil (5-FU). Results indicated that some derivatives exhibited superior activity compared to 5-FU in specific cell lines .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares the target compound with key analogues identified in the literature:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-(Trifluoromethoxy)phenyl C₁₆H₁₀F₃N₅O₂ 361.28 High lipophilicity due to CF₃O group; potential metabolic stability.
7-(4-Methoxyphenyl) analogue 4-Methoxyphenyl C₁₅H₁₁N₅O₂ 301.28 (estimated) Reduced electron-withdrawing effect compared to CF₃O; may exhibit lower bioavailability.
7-(2-Methoxyethyl)-2-(4-methoxyphenyl) derivative 2-Methoxyethyl, 4-methoxyphenyl C₁₈H₁₇N₅O₃ 351.40 Increased solubility from methoxyethyl chain; dual methoxy groups enhance π-π interactions.
2-(2-Chlorophenyl)-7-[2-(5-fluoro-1H-indol-3-yl)ethyl] derivative 2-Chlorophenyl, indole-ethyl C₂₄H₁₆ClFN₆O 458.90 Bulky substituents may improve target binding affinity; chlorine and fluorine enhance halogen bonding.
2-Amino-6-(3-chlorobenzyl)-5-hexyl derivative (Compound 32) 3-Chlorobenzyl, hexyl C₁₆H₁₉ClN₆O 346.81 (estimated) Aliphatic hexyl chain increases membrane permeability; chloro group aids in hydrophobic interactions.

Structural and Crystallographic Analysis

  • Bond Lengths/Angles : Studies on tetrahydrotriazolopyrimidines (e.g., ) confirm that fused triazole-pyrimidine systems adopt planar geometries, facilitating interactions with biological targets .
  • SMILES Analysis: The target compound’s SMILES string (Cc1cc2c(c(=O)n1c1ccc(cc1)OC(F)(F)F)cnc1n2ncn1) highlights the pyrido-triazolopyrimidinone core and the spatial orientation of the CF₃O group, critical for docking studies .

Q & A

Basic: What are the established synthetic routes for 7-[4-(trifluoromethoxy)phenyl]pyrido-triazolopyrimidinone, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step pathways, starting with cyclization reactions between substituted pyridines/pyrimidines and triazole derivatives. Key steps include:

  • Condensation : Reacting 4-(trifluoromethoxy)benzaldehyde with aminopyrimidine derivatives under acidic conditions (e.g., HCl/EtOH) to form the pyridine-triazole core .
  • Cyclization : Using catalysts like K₂CO₃ in DMF at 80–100°C to facilitate ring closure .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
    Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature gradients, and stoichiometric ratios of aryl aldehydes to improve yields (e.g., from ~45% to >70%) .

Basic: How is the molecular structure of this compound validated, and what analytical techniques are essential?

Answer:
Structural validation requires a combination of:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., trifluoromethoxy phenyl at C7) and aromatic proton splitting patterns .
    • HRMS : Verify molecular formula (e.g., C₁₈H₁₁F₃N₆O₂) with <2 ppm error .
  • X-ray crystallography : Resolve bond angles and torsional strain in the pyrido-triazolopyrimidine core, critical for understanding conformational stability .
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Advanced: How do electronic effects of the trifluoromethoxy group influence reactivity in cross-coupling reactions?

Answer:
The -OCF₃ group is strongly electron-withdrawing, which:

  • Activates the phenyl ring for electrophilic substitution but deactivates meta/para positions for nucleophilic attacks .
  • Modifies regioselectivity : In Suzuki-Miyaura couplings, the trifluoromethoxy group directs palladium catalysts to ortho positions due to steric and electronic effects .
    Methodology : Compare reaction outcomes with analogs (e.g., -OCH₃ vs. -OCF₃) using DFT calculations (B3LYP/6-31G*) to map charge distribution .

Advanced: What strategies resolve contradictions in reported bioactivity data (e.g., kinase inhibition vs. cytotoxicity)?

Answer:
Contradictions arise from assay variability or off-target effects. Mitigation strategies include:

  • Dose-response profiling : Test across a wide concentration range (nM to μM) to distinguish specific inhibition from general toxicity .
  • Selectivity screening : Use kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
  • Metabolic stability assays : Incubate with liver microsomes to assess if metabolites contribute to cytotoxicity .

Advanced: How can computational modeling predict binding modes of this compound with ATP-binding pockets?

Answer:
Molecular docking (AutoDock Vina) :

  • Prepare the protein structure (PDB: 3QKK) by removing water molecules and adding polar hydrogens.
  • Generate ligand conformers using RDKit and dock with exhaustiveness=20 .
    MD simulations (GROMACS) :
  • Run 100-ns trajectories to assess stability of key interactions (e.g., hydrogen bonds with Lys33 or π-π stacking with Phe82) .
    Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from kinase assays .

Basic: What are the solubility and stability profiles under physiological conditions?

Answer:

  • Solubility : Poor aqueous solubility (logP ~3.5 via HPLC), improved using co-solvents (e.g., 10% DMSO/PBS) .
  • Stability :
    • pH-dependent degradation : Stable at pH 7.4 (t₁/₂ >24h) but degrades rapidly at pH <3 (t₁/₂ ~2h) .
    • Photostability : Protect from UV light to prevent ring-opening reactions .

Advanced: How to design SAR studies to optimize potency against resistant kinase mutants?

Answer:

  • Core modifications : Introduce bulky substituents (e.g., cyclopentyl at C7) to fill hydrophobic pockets in mutant kinases .
  • Substituent scanning : Synthesize analogs with halogens (e.g., -F, -Cl) at C2 to enhance van der Waals interactions .
  • Resistance profiling : Test against clinically relevant mutants (e.g., T315I BCR-ABL) using cellular assays .

Basic: What safety precautions are required for handling this compound?

Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of trifluoromethoxy byproducts .
  • Waste disposal : Neutralize acidic/basic residues before incineration .

Advanced: How does the compound’s fluorescence profile enable cellular imaging applications?

Answer:
The conjugated triazolopyrimidine core exhibits λₑₓ=360 nm and λₑₘ=450 nm, suitable for:

  • Live-cell imaging : Incubate with HeLa cells (10 μM, 37°C) and visualize via confocal microscopy .
  • Quenching studies : Titrate with metal ions (e.g., Fe³⁺) to detect intracellular redox changes .

Advanced: What experimental designs minimize batch-to-batch variability in biological assays?

Answer:

  • Standardized protocols : Pre-treat cells with serum-free media for 24h before dosing .
  • Internal controls : Include reference inhibitors (e.g., staurosporine) in each plate .
  • Replicate design : Use n=6 replicates per concentration to account for pipetting errors .

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